![molecular formula C24H20N2O5S2 B2678254 4-[(5Z)-5-(4-甲氧基苯甲亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(2-氧代-2H-嘧啶-6-基)丁酰胺 CAS No. 900135-13-9](/img/structure/B2678254.png)
4-[(5Z)-5-(4-甲氧基苯甲亚甲基)-4-氧代-2-硫代-1,3-噻唑烷-3-基]-N-(2-氧代-2H-嘧啶-6-基)丁酰胺
货号:
B2678254
CAS 编号:
900135-13-9
分子量:
480.55
InChI 键:
GFBPVOQQJFGWQG-MOSHPQCFSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide” is a chemical substance with a complex structure . It is a part of a class of compounds known as thiazolidines .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present . It contains a thiazolidine ring, a chromene ring, and a butanamide group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been studied . For example, 6H-benzo[c]chromenes have been synthesized via cascade reactions of 2-(2-(allyloxy)phenyl)furan and 2-(2-(prop-2-ynyloxy)phenyl)furan, featured with intramolecular Diels–Alder reactions of furan with unactivated alkene/alkyne in aqueous media under MWI .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds . It likely has a high molecular weight and complex structure, which could influence its solubility, stability, and reactivity .科学研究应用
光动力疗法应用
- 一项研究重点介绍了新型锌酞菁衍生物的合成和表征,展示了它们作为 II 型光敏剂在癌症治疗中的光动力疗法潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,这对有效的光动力疗法应用至关重要(Pişkin, Canpolat, & Öztürk, 2020)。
抗菌和抗真菌活性
- 多项研究合成了噻唑烷酮衍生物并评估了它们的抗菌和抗真菌活性,以及它们与不同化学基团的相互作用。这些研究展示了这些化合物在开发新型抗菌剂中的潜力(Mohamed 等人,2012),(Raval、Naik 和 Desai,2012)。
结构分析和分子相互作用
- 对噻唑烷酮衍生物的分子结构和氢键的研究提供了对其结构稳定性和形成复杂分子组装体的潜力的见解。这些研究有助于理解此类化合物在各个科学领域的化学行为和应用(Delgado 等人,2005)。
抗氧化剂应用
- 已经研究了噻唑烷酮衍生物的抗氧化特性,特别是在增强局部基础油氧化稳定性的情况下。这些研究探讨了噻唑烷酮衍生物作为工业应用中有效抗氧化剂的潜力(Mohamed 等人,2019)。
属性
IUPAC Name |
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S2/c1-30-18-8-4-15(5-9-18)13-20-23(29)26(24(32)33-20)12-2-3-21(27)25-17-7-10-19-16(14-17)6-11-22(28)31-19/h4-11,13-14H,2-3,12H2,1H3,(H,25,27)/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBPVOQQJFGWQG-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclo...
Cat. No.: B2678171
CAS No.: 2380083-44-1
2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-...
Cat. No.: B2678172
CAS No.: 868970-11-0
3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpipera...
Cat. No.: B2678173
CAS No.: 2320211-76-3
ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imi...
Cat. No.: B2678174
CAS No.: 915933-55-0
![N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)
![3-Methyl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2678173.png)
![ethyl 2-(8-(sec-butyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2678174.png)
![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)
![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2678180.png)
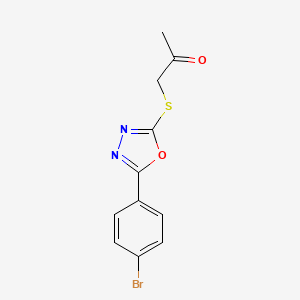
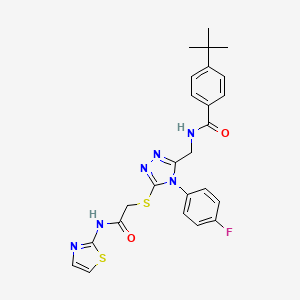
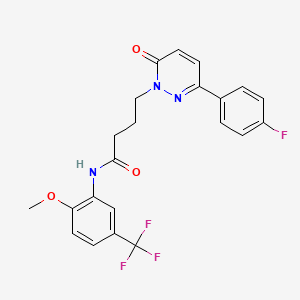
![1-[(2-Chloro-6-fluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2678187.png)
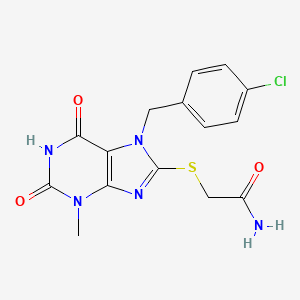
![(3aS,7aS)-3-allylhexahydro-3H-spiro[benzo[d]oxazole-2,3'-oxetane]](/img/structure/B2678189.png)
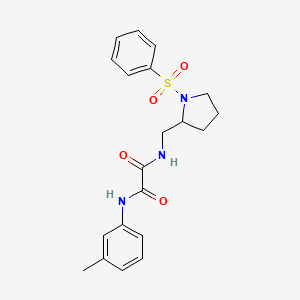
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2678194.png)
